N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
Overview
Description
N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylsulfamoyl group and an isoindolyl-acetamide moiety. It has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves multiple steps, including hydrogenation, cyclization, acetylation, and condensation. One of the methods involves the hydrogenation of a precursor in acetone, followed by cyclization and acetylation. The final condensation step is carried out in a mixture of methyl isobutyl ketone (MIBK) and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process often includes the use of specific solvents and catalysts to facilitate the reactions. The industrial methods aim to reduce reaction times and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterase 4 (PDE4), which plays a role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound can modulate the production of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Apremilast: A well-known PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.
Roflumilast: Another PDE4 inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness
N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexylsulfamoyl group and isoindolyl-acetamide moiety contribute to its unique reactivity and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c26-20(14-25-21(27)18-8-4-5-9-19(18)22(25)28)23-15-10-12-17(13-11-15)31(29,30)24-16-6-2-1-3-7-16/h4-5,8-13,16,24H,1-3,6-7,14H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGLOSBSDKNEBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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